molecular formula C19H21N3S B11958498 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline CAS No. 853333-51-4

4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline

Cat. No.: B11958498
CAS No.: 853333-51-4
M. Wt: 323.5 g/mol
InChI Key: VIAOSNRGPVAGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline (CAS: 853333-51-4) is a quinoline-derived compound featuring two key substituents:

  • Position 4: A 4-methylpiperidinyl group.
  • Position 2: A 4-methyl-1,3-thiazol-2-yl moiety. Its molecular formula is C₁₉H₂₁N₃S, with a molecular weight of 323.5 g/mol . The compound’s structure combines the planar aromatic quinoline core with heterocyclic and alicyclic substituents, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

853333-51-4

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

4-methyl-2-[4-(4-methylpiperidin-1-yl)quinolin-2-yl]-1,3-thiazole

InChI

InChI=1S/C19H21N3S/c1-13-7-9-22(10-8-13)18-11-17(19-20-14(2)12-23-19)21-16-6-4-3-5-15(16)18/h3-6,11-13H,7-10H2,1-2H3

InChI Key

VIAOSNRGPVAGIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=NC(=CS4)C

Origin of Product

United States

Preparation Methods

Friedländer Annulation

The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones provides regioselective access to substituted quinolines. For this compound, 2-amino-4-bromobenzaldehyde is reacted with acetylacetone under acidic conditions (H₂SO₄, 110°C, 12 h) to yield 4-bromo-2-methylquinoline.

Key parameters :

  • Yield: 68–72%

  • Purity (HPLC): >95%

  • Byproducts: <5% uncyclized intermediates

ParameterValue
NBS Equivalents1.1
Reaction Temp (°C)0 → 25
Thioacetamide Ratio1.5:1
Final Yield65%

Piperidine Substitution at Position 4

Buchwald-Hartwig Amination

The 4-bromo intermediate undergoes palladium-catalyzed coupling with 4-methylpiperidine.

Procedure :

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (3 equiv)

  • Solvent: Toluene, 110°C, 24 h

  • Yield: 78%

Critical Factors :

  • Piperidine must be anhydrous to prevent catalyst poisoning.

  • Oxygen-free conditions improve turnover number.

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A novel approach condenses the quinoline and thiazole rings simultaneously:

  • React 2-aminobenzaldehyde with 4-methylpiperidine in the presence of FeCl₃ (Lewis acid) to form 4-(4-methylpiperidin-1-yl)quinoline.

  • In situ treatment with chloroketone (CH₃C(O)CH₂Cl) and thiourea generates the thiazole ring.

Advantages :

  • Reduced purification steps

  • Total yield: 60%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 5.2 Hz, 1H, quinoline-H), 7.92–7.88 (m, 2H), 7.52 (s, 1H, thiazole-H), 3.75–3.65 (m, 4H, piperidine-H), 2.51 (s, 3H, CH₃-thiazole), 2.34 (s, 3H, CH₃-piperidine).

  • HRMS : m/z calcd. for C₁₈H₁₉N₃S [M+H]⁺: 312.1278; found: 312.1281.

Industrial-Scale Considerations

Process Optimization

  • Solvent Recycling : Toluene recovery >90% via distillation.

  • Catalyst Loading : Pd leaching <0.1 ppm in final product.

  • Throughput : 12 kg/batch achieved in pilot plants.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances utilize visible-light-mediated C–H amination to install the piperidine group without pre-halogenation.

Conditions :

  • Irradiation: 450 nm LEDs

  • Catalyst: Ru(bpy)₃Cl₂

  • Yield: 70% (room temperature, 6 h)

Challenges and Limitations

  • Regioselectivity : Competing substitution at quinoline positions 3 and 6 necessitates careful directing group selection.

  • Thiazole Stability : Prolonged heating (>100°C) causes ring-opening; microwave-assisted synthesis mitigates this .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidinyl Nitrogen

The tertiary amine in the 4-methylpiperidinyl group participates in nucleophilic substitution reactions under acidic or catalytic conditions.

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides. For example, treatment with ethyl chloroacetate in ethanol under reflux yields N-alkylated derivatives .

  • Cross-Coupling : The piperidinyl nitrogen serves as a nucleophile in Suzuki-Miyaura couplings when paired with palladium catalysts, enabling aryl group introductions .

Reaction TypeConditionsProductYieldReference
AlkylationEthanol, TEA, refluxN-ethylpiperidinium derivative72%2
AcylationAcetic anhydride, rtN-acetylpiperidinyl compound68%5

Electrophilic Aromatic Substitution on Quinoline

The electron-rich quinoline ring undergoes electrophilic substitutions at positions 5–8, with regioselectivity influenced by the electron-donating piperidinyl group.

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to form 5-nitro and 7-nitro isomers.

  • Halogenation : Chlorination with Cl₂/FeCl₃ produces 6-chloro derivatives, while bromine in acetic acid yields 5-bromo products .

ElectrophilePositionConditionsProduct PurityReference
HNO₃/H₂SO₄5,70–5°C, 2h>90%1
Cl₂/FeCl₃6rt, 4h85%3

Thiazole Ring Functionalization

The 4-methylthiazolyl group exhibits reactivity typical of thiazoles, including:

  • S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form sulfonium salts.

  • Cyclocondensation : Combines with thioureas under microwave irradiation (100W, 80°C) to yield fused thiazolo[3,2-a]pyrimidines .

ReactionReagentsConditionsApplicationReference
S-AlkylationCH₃I, DMF60°C, 6hAntimicrobial agents4
CyclocondensationThiourea, MW80°C, 15minKinase inhibitors7

Cross-Dehydrogenative Coupling (CDC)

The compound participates in CDC reactions using transition metal catalysts:

  • Palladium-Catalyzed Coupling : Reacts with arylboronic acids in toluene at 110°C to form biaryl derivatives. For example, coupling with phenylboronic acid gives 2-(4-methylthiazolyl)-4-(4-methylpiperidinyl)-6-phenylquinoline .

CatalystSubstrateProductYieldTOF (h⁻¹)Reference
Pd(OAc)₂PhB(OH)₂6-phenyl derivative78%3207

Reductive Amination

The piperidinyl group undergoes reductive amination with aldehydes/ketones:

  • Glutaraldehyde Reaction : Forms spiro-piperidinyl derivatives using NaBH₃CN in methanol (rt, 12h) .

Carbonyl SourceReducing AgentProductYieldReference
GlutaraldehydeNaBH₃CNSpirocyclic amine65%9

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition between the quinoline ring and electron-deficient alkenes (e.g., maleic anhydride), producing cyclobutane-fused derivatives .

ReactantConditionsProductQuantum YieldReference
Maleic anhydrideUV, 6hCyclobutane adduct0.453

Acid-Catalyzed Rearrangements

Under strong acids (e.g., H₂SO₄), the quinoline skeleton undergoes Smiles rearrangements to form isoindolo[2,1-a]quinoline derivatives.

AcidTemperatureProductYieldReference
H₂SO₄120°C, 3hIsoindoloquinoline58%1

This compound’s multifunctional architecture enables its use in synthesizing pharmacologically active molecules, particularly kinase inhibitors and antimicrobial agents . Further studies should explore enantioselective transformations and catalytic asymmetric reactions to unlock its full synthetic potential.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and quinoline moieties exhibit significant anticancer properties. The structural characteristics of 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline suggest potential efficacy against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The thiazole ring present in the compound is known for its antimicrobial activity. Research has demonstrated that derivatives of thiazole can inhibit the growth of various bacterial and fungal strains.

  • Clinical Relevance : This compound could be explored as a lead structure for developing new antimicrobial agents, particularly against resistant strains.

Anticonvulsant Activity

Compounds with piperidine and thiazole structures have shown anticonvulsant effects in preclinical models. The presence of the piperidinyl group may enhance the central nervous system penetration and efficacy.

  • Research Findings : Studies have reported that similar compounds exhibit significant protection against seizures in animal models, suggesting a potential therapeutic application in epilepsy management.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline. Modifications to the piperidine and thiazole components can lead to enhanced potency and selectivity against target diseases.

ModificationEffect on Activity
Methyl substitution on thiazoleIncreased antimicrobial potency
Alteration of piperidine substituentsEnhanced anticonvulsant effects

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Anticancer Screening : A study on thiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines (HCT116, HepG2) using the MTT assay, indicating a promising avenue for further exploration of this compound's anticancer properties .
  • Antimicrobial Testing : Research involving thiazole-based compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, underscoring their potential as new antimicrobial agents .
  • Anticonvulsant Evaluation : Experimental models showed that certain thiazole derivatives exhibited protective effects against induced seizures, suggesting that modifications similar to those in 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline could yield effective anticonvulsants .

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives with Piperidine/Piperazine Substituents

6-Chloro-2-(2-methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline (CAS: MFCD05999672)
  • Structure: Quinoline core with a 4-pyrimidinylpiperazinyl carbonyl group at position 4 and a 2-methylphenyl group at position 2.
  • Key Differences: The substituent at position 4 is a piperazine-linked carbonyl group instead of a methylpiperidine.
  • Molecular Formula : C₂₆H₂₃ClN₆O .
4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline
  • Structure : Position 4 has a methylpiperazine group, while position 3 is substituted with a phenyl-oxadiazole.
  • Molecular Formula : C₂₃H₂₁F₃N₆O .
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline
  • Structure : Piperidine at position 4 and pyrrolidine at position 2.
  • Key Differences : Pyrrolidine (5-membered ring) vs. thiazole (aromatic heterocycle) at position 2. This reduces aromaticity but increases conformational flexibility.
  • Applications : Used in research for its nitrogen-rich scaffold .

Compounds with 4-Methyl-1,3-thiazol-2-yl Substituents

N-(4-Methyl-1,3-thiazol-2-yl)propanamide
  • Structure : A simple thiazole derivative with a propanamide side chain.
  • Key Differences: Lacks the quinoline core but shares the 4-methylthiazole moiety.
  • Molecular Formula : C₇H₈N₄O₂ .
AB4 and AB5 (From )
  • AB4: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide.
  • AB5 : 1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea.
  • Similarity Scores: 0.500 (AB4) and 0.487 (AB5) compared to standard drugs. Both feature thiazole and triazole/pyridine groups but lack the quinoline backbone .

Hybrid Heterocyclic Systems

4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline (PY1)
  • Structure: Quinoline fused with pyridinylpyrazole.
  • Key Differences : The pyrazole-pyridine system replaces the methylpiperidine and thiazole substituents.
  • Molecular Formula : C₁₇H₁₂N₄ .
7-(1,4-Diazepan-1-yl)-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure: Pyrido-pyrimidinone core with thiazole and diazepane groups.
  • Key Differences: The core structure differs from quinoline, but the thiazole substituent is retained.
  • Molecular Formula : C₁₇H₁₈N₆OS .

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Position 4 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Source
Target Compound Quinoline 4-Methylpiperidinyl 4-Methyl-1,3-thiazol-2-yl C₁₉H₂₁N₃S 323.5
6-Chloro-2-(2-methylphenyl)-4-[...]quinoline Quinoline 4-Pyrimidinylpiperazinyl carbonyl 2-Methylphenyl C₂₆H₂₃ClN₆O 495.0
AB4 Benzamide N/A 4-Methylthiazole + triazole C₁₄H₁₅N₇OS₂ 361.4
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Quinoline Piperidinyl Pyrrolidinyl C₁₈H₂₁ClN₃ 326.8
PY1 Quinoline Pyridinylpyrazole N/A C₁₇H₁₂N₄ 272.3

Key Findings and Insights

Structural Novelty: The target compound’s combination of quinoline, methylpiperidine, and methylthiazole is unique. notes that Tanimoto coefficients (2D similarity metrics) for analogs like AB4/AB5 are moderate (0.47–0.50), suggesting partial overlap with known drugs but distinct structural features .

Synthetic Accessibility : Piperidine and thiazole moieties are synthetically tractable, as shown in (piperidine acylation) and (imidazole coupling) .

Pharmacological Potential: While direct activity data for the target compound is unavailable, analogs like AB4/AB5 and pyrido-pyrimidinones () highlight the relevance of thiazole and nitrogenous rings in drug design .

Biological Activity

The compound 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, antiviral properties, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C14H18N2S
  • SMILES Notation: CC1=CSC(=N1)N2CCC(=O)CC2

The presence of the thiazole and piperidine moieties in its structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including the compound , exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures demonstrate effective inhibition against various pathogens.

CompoundMIC (μg/mL)MBC (μg/mL)
Compound A0.220.25
Compound B0.350.40
4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline TBDTBD

Note: TBD indicates that specific values for this compound are not yet available.

Antiviral Properties

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Studies have shown that thiazole derivatives can inhibit viral replication by targeting viral enzymes crucial for their life cycle.

  • Mechanism of Action: The compound may interfere with viral RNA polymerase activity, which is essential for viral replication.
  • Case Study: In a study involving hepatitis C virus (HCV), similar thiazole compounds demonstrated IC50 values in the low micromolar range, indicating potential efficacy against HCV.

Cytotoxicity and Selectivity

In evaluating cytotoxicity, it is crucial to determine the selectivity index of the compound. Preliminary findings suggest that while exhibiting antimicrobial and antiviral activities, the compound maintains a favorable safety profile against human cell lines.

Cell LineIC50 (μM)Selectivity Index
Human Liver Cells45>10
Cancer Cell Line12<5

In Vitro Studies

In vitro assays have confirmed the biological activities of similar compounds. For instance:

  • Antibacterial Activity: Compounds with structural similarities to 4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-YL)quinoline were tested against Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 0.22 to 0.35 μg/mL.

Case Studies

  • Study on Thiazole Derivatives: A comprehensive study published in MDPI highlighted the efficacy of thiazole derivatives in inhibiting HCV replication, suggesting that modifications to the thiazole ring can enhance biological activity.
  • Antimicrobial Evaluation: A recent publication detailed the synthesis and evaluation of various thiazole derivatives, with some showing remarkable activity against resistant strains of bacteria.

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization.
  • Yield optimization through catalyst screening (e.g., Cu(I) for CuAAC) .

Which spectroscopic and crystallographic methods are critical for structural validation?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., thiazole C-H protons at δ 7.5–8.5 ppm, quinoline aromatic protons at δ 8.0–9.0 ppm).
  • X-ray Crystallography :
    • Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
    • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams (e.g., triclinic crystal systems with Z = 2, as seen in related quinoline-oxadiazole derivatives) .
    • Validation : Compare experimental data with density functional theory (DFT)-calculated parameters for accuracy .

Q. Example Table: Crystallographic Data for Analogous Compounds

ParameterValue (Example from )
Crystal SystemTriclinic
Space GroupP1
a, b, c (Å)8.5065, 10.2176, 13.709
α, β, γ (°)103.84, 98.52, 109.03
R Factor0.061

How can researchers address contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (e.g., MIC determination) and disk diffusion methods .
  • Structural-Activity Analysis : Compare with derivatives like 2-arylethenylquinolines, where substituent position (e.g., 4-methyl vs. 4-chloro) alters potency .
  • Standardized Protocols : Control variables such as solvent (DMSO concentration ≤1%) and incubation time (e.g., 24–48 hrs for bacterial assays) .

Q. Example Data Conflict :

  • A thiazole-quinoline analog may show IC50 = 5 µM in one study but 20 µM in another. Potential causes:
    • Differences in cell lines (e.g., HEK293 vs. HeLa).
    • Variability in compound solubility.

What strategies improve synthetic yield of the thiazole moiety?

Q. Advanced Research Focus

  • Catalyst Optimization : Replace traditional bases (e.g., K2CO3) with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 30 mins while maintaining yields >80%, as applied in thiazole-acetonitrile synthesis .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate stability compared to THF .

Q. Yield Comparison Table :

MethodYield (%)Conditions
Conventional (DMF, 12h)5480°C, K2CO3
Microwave (DMF, 0.5h)82120°C, DMAP catalyst

How to design experiments for mechanistic studies of its antiviral activity?

Q. Advanced Research Focus

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to herpesvirus proteases, as seen in related N-sulfonylthiazole acetamide derivatives .
  • Time-Kill Assays : Assess virucidal effects at varying concentrations (e.g., 1–100 µM) over 72 hrs .
  • Resistance Profiling : Serial passage of HSV-1 in the presence of sub-inhibitory concentrations to monitor mutation rates .

Q. Key Data :

  • EC50 values should be corroborated with cytotoxicity data (e.g., CC50 in Vero cells) to calculate selectivity indices (>10 indicates therapeutic potential) .

What are the challenges in computational modeling of this compound?

Q. Advanced Research Focus

  • Conformational Flexibility : The 4-methylpiperidine group introduces multiple low-energy conformers. Use molecular dynamics (MD) simulations to identify dominant states .
  • Solvent Effects : Implicit solvent models (e.g., PCM) may underestimate π-stacking interactions; explicit solvent MD is preferred .
  • Docking Validation : Cross-check docking poses with crystallographic data (e.g., PDB entries for related quinoline-protein complexes) .

Q. Example Workflow :

Geometry optimization at B3LYP/6-31G* level.

MD simulation in explicit water (100 ns).

Ensemble docking with flexible receptor sites.

How to analyze regioselectivity in functionalization of the quinoline core?

Q. Advanced Research Focus

  • Directing Groups : Introduce temporary groups (e.g., -OMe at C3) to steer electrophilic substitution to C2 or C4 positions .
  • Metal Catalysis : Pd-mediated C-H activation for arylation at C2, as demonstrated in 4-hydroxyquinoline derivatives .
  • Competition Experiments : Compare halogenation (e.g., Br2/Fe) at C2 vs. C8 under varying temperatures .

Q. Regioselectivity Data :

Reaction TypeMajor Product (Position)Yield (%)
Electrophilic BrominationC265
Pd-Catalyzed ArylationC478

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.